N,N-dimethyl-2-(4-nitrophenyl)acetamide CAS 90405-67-7 properties
N,N-dimethyl-2-(4-nitrophenyl)acetamide CAS 90405-67-7 properties
An In-depth Technical Guide to N-(4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Nitrophenylacetamides
In the realm of chemical synthesis and pharmaceutical development, precision in molecular identity is paramount. The initial query for N,N-dimethyl-2-(4-nitrophenyl)acetamide with CAS number 90405-67-7 did not yield information on a compound with this specific structure in widely accessible chemical databases. This suggests a potential rarity or a misidentification in the provided nomenclature or CAS registry number. However, the structural motifs present in the query—a nitrophenyl group and an acetamide moiety—are fundamental building blocks in a vast array of well-characterized and industrially significant molecules.
This guide, therefore, pivots to an in-depth exploration of a closely related and extensively documented compound: N-(4-nitrophenyl)acetamide , also widely known as p-nitroacetanilide . This compound serves as an excellent case study, embodying the key chemical features of the original query while offering a wealth of established data. For professionals in drug development and chemical research, a thorough understanding of N-(4-nitrophenyl)acetamide provides a robust foundation for comprehending the synthesis, properties, and potential applications of related nitroaromatic compounds.
This document is structured to provide a comprehensive technical overview, moving from fundamental physicochemical properties to detailed synthetic protocols and safety considerations. The aim is to equip the reader with both the theoretical knowledge and practical insights necessary for the effective handling and utilization of this important chemical intermediate.
Physicochemical Properties of N-(4-nitrophenyl)acetamide
N-(4-nitrophenyl)acetamide is a solid organic compound that typically appears as yellow to green-yellow or green-brown crystals.[1] A comprehensive summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₃ | [1][2][3] |
| Molecular Weight | 180.16 g/mol | [1][2][3] |
| CAS Number | 104-04-1 | [3][4] |
| Appearance | Solid, yellow to green-yellow or green-brown | [1] |
| Melting Point | 212-216 °C | [2][3][4] |
| Boiling Point | ~313 °C (estimated) | [1] |
| Density | 1.34 g/cm³ | [1] |
| Solubility | Partially soluble in cold water, freely soluble in boiling water. Soluble in ethanol, ether, and chloroform.[1][2][4] |
Synthesis of N-(4-nitrophenyl)acetamide: A Step-by-Step Protocol
The synthesis of N-(4-nitrophenyl)acetamide is a classic example of an electrophilic aromatic substitution reaction, specifically the nitration of acetanilide.[1][2] The acetamido group (-NHCOCH₃) on the benzene ring directs the incoming nitro group (NO₂⁺) to the para position, making this a highly regioselective synthesis.[1][2]
Experimental Protocol: Nitration of Acetanilide
This protocol outlines a standard laboratory procedure for the synthesis of N-(4-nitrophenyl)acetamide.
Materials:
-
N-phenylacetamide (acetanilide)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Glacial acetic acid (optional, as a solvent)[2]
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Acetanilide: In a flask, dissolve N-phenylacetamide in a suitable solvent. Glacial acetic acid can be used for this purpose.[2] Alternatively, concentrated sulfuric acid can be used to dissolve the acetanilide.
-
Cooling: Place the flask in an ice bath and cool the solution to below 20°C, ideally around 5°C.[2] This is crucial as the nitration reaction is exothermic.[2]
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This mixture should also be cooled in an ice bath.
-
Addition of Nitrating Mixture: Slowly and with constant stirring, add the cold nitrating mixture to the dissolved acetanilide solution. Maintain the temperature of the reaction mixture below 20°C throughout the addition.[2]
-
Reaction Time: After the addition is complete, allow the mixture to stand at room temperature for approximately 30 minutes to ensure the reaction goes to completion.[2]
-
Precipitation: Pour the reaction mixture into a beaker containing a mixture of crushed ice and water.[2] The crude N-(4-nitrophenyl)acetamide will precipitate as a solid.
-
Isolation and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure N-(4-nitrophenyl)acetamide crystals.[2]
Caption: Workflow for the synthesis of N-(4-nitrophenyl)acetamide.
Applications in Research and Industry
N-(4-nitrophenyl)acetamide is a valuable intermediate in the synthesis of a variety of organic compounds. Its utility stems from the presence of the nitro group, which can be readily reduced to an amino group, and the acetamide group, which can be hydrolyzed to an amine.
-
Dye Synthesis: It is used as an intermediate in the production of certain dyes.[3]
-
Pharmaceutical Production: N-(4-nitrophenyl)acetamide serves as a precursor for the synthesis of pharmaceutically active compounds, including paracetamol (acetaminophen) and phenacetin.[1]
-
Chemical Manufacturing: It is a key starting material for the synthesis of other important chemicals such as 4-aminoacetanilide and 2,4-dinitroaniline.[1] The latter is used in the manufacturing of dyes and as a corrosion inhibitor.[1]
-
Other Industrial Uses: This compound also finds applications in the manufacturing of pesticides, rubber chemicals, antioxidants, and as a gasoline additive.[1]
Safety and Handling
Proper handling of N-(4-nitrophenyl)acetamide is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash hands thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are recommended.
-
Hand Protection: Wear appropriate protective gloves.
-
Skin and Body Protection: Impervious clothing should be worn to prevent skin exposure.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.
Storage: Store in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed and away from strong oxidizing agents.[5]
Spectral Data
While a comprehensive, publicly available spectral library for N,N-dimethyl-2-(4-nitrophenyl)acetamide is not readily found, spectral data for related compounds can provide valuable insights. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation and purity assessment of synthesized compounds. Researchers working with novel nitrophenylacetamides would need to perform these analyses to characterize their specific molecules. Public databases and spectral libraries, such as those maintained by the USGS, can be valuable resources for spectral data of known chemical compounds.[6]
References
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N,N-Dimethyl-2-(4-nitro-phenyl)-2-phenyl-acetamide. Cheméo. Available from: [Link]
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- Safety Data Sheet - 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide. (2024). ChemScene.
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- N,N-Dimethyl Acetami - Cosolvent - Solvent - Solubilizer. Actylis.
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (2020).
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53.
- Synthesis of N-(4 nitrophenyl) acetamide.
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- Safety D
- Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com.
- N-(2,5-dimethyl-4-nitrophenyl)acetamide. ChemScene.
- 4-Nitroacetanilide. Grokipedia.
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- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). Molecules, 23(8), 1939.
- Nitroacetanilide.
- Acetamide, N-(2,4-dimethyl-3-nitrophenyl)-. (2023). US EPA.
- USGS Spectral Library Version 7 D
- 4-Nitroacetanilide. Wikipedia.
- Fragrance Material Safety Assessment Center. (2023). Food and Chemical Toxicology.
- Etonitazene. (2022). SWGDRUG.org.
- The exceptional near-infrared luminescence properties of cuprorivaite (Egyptian blue). (2009). Dalton Transactions.
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